

# Erbulozole: A Technical Guide to its Chemical Synthesis, Structure, and Mechanism of Action

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## Compound of Interest

Compound Name: *Erbulozole*

Cat. No.: *B1671609*

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## Introduction

**Erbulozole** (also known as R55104) is a synthetic, water-soluble small molecule that has been investigated for its potential as an antineoplastic agent.[1] It is a congener of tubulozole, another microtubule inhibitor.[1][2] **Erbulozole** functions as a tubulin binding agent, disrupting microtubule dynamics, which ultimately leads to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical synthesis, structure, and mechanism of action of **Erbulozole**, with a focus on quantitative data and detailed experimental protocols.

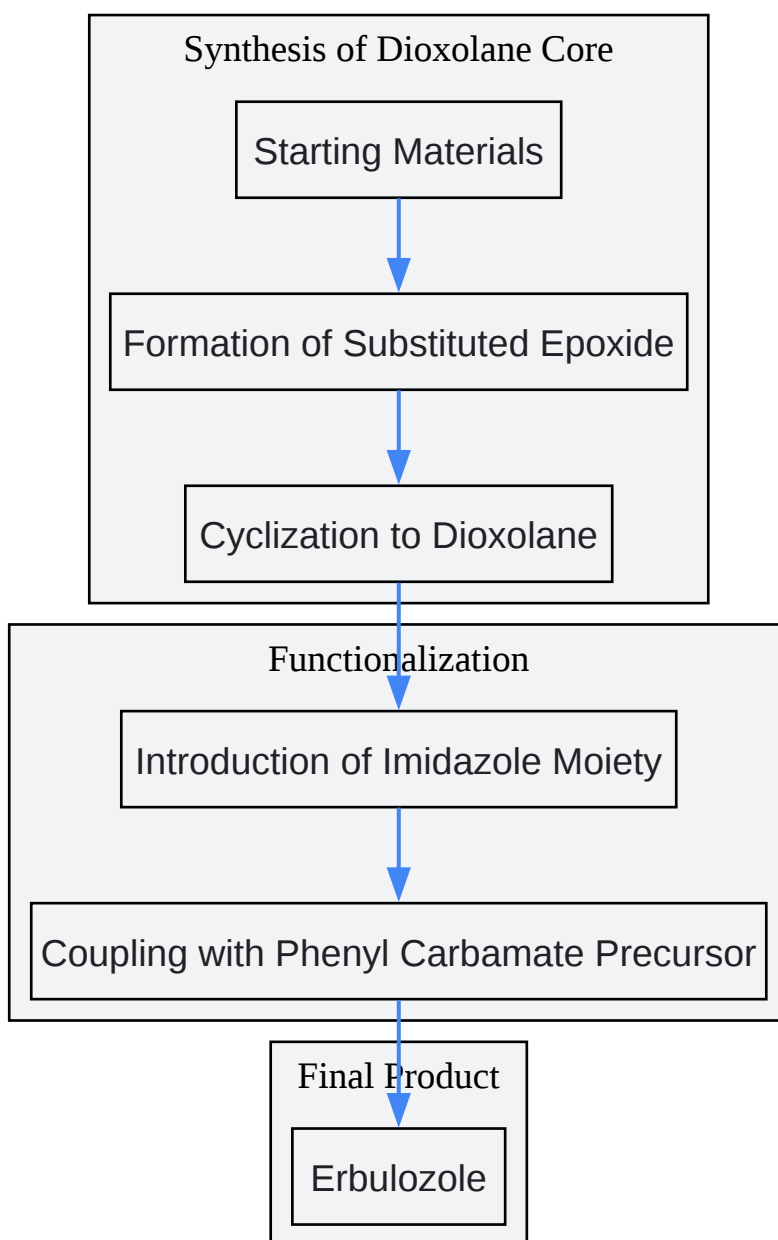
## Chemical Structure and Properties

**Erbulozole** is a complex molecule with the chemical formula  $C_{24}H_{27}N_3O_5S$ . [3] Its structure features a substituted dioxolane ring linked to imidazole and a phenyl carbamate moiety. The key structural details are summarized in the table below.

Property	Value
Molecular Formula	C <sub>24</sub> H <sub>27</sub> N <sub>3</sub> O <sub>5</sub> S
Molecular Weight	469.56 g/mol
IUPAC Name	ethyl N-[4-[(2S,4S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate
SMILES	CCOC(=O)NC1=CC=C(C=C1)SC[C@H]2CO-- INVALID-LINK-- (CN3C=CN=C3)C4=CC=C(C=C4)OC
InChI Key	KLEPCGBEXOCIGS-XUZZJYLKSA-N
CAS Number	124784-31-2

## Chemical Synthesis

While a detailed, step-by-step synthesis protocol with reaction yields for **Erbulozole** is not readily available in the public domain, the synthesis has been cited in the publication "Drugs of the Future".<sup>[2]</sup> The synthesis is likely a multi-step process involving the formation of the substituted dioxolane core, followed by the introduction of the imidazole and phenyl carbamate functionalities. A generalized synthetic workflow is depicted below.



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Caption: Generalized synthetic pathway for **Erbulozole**.

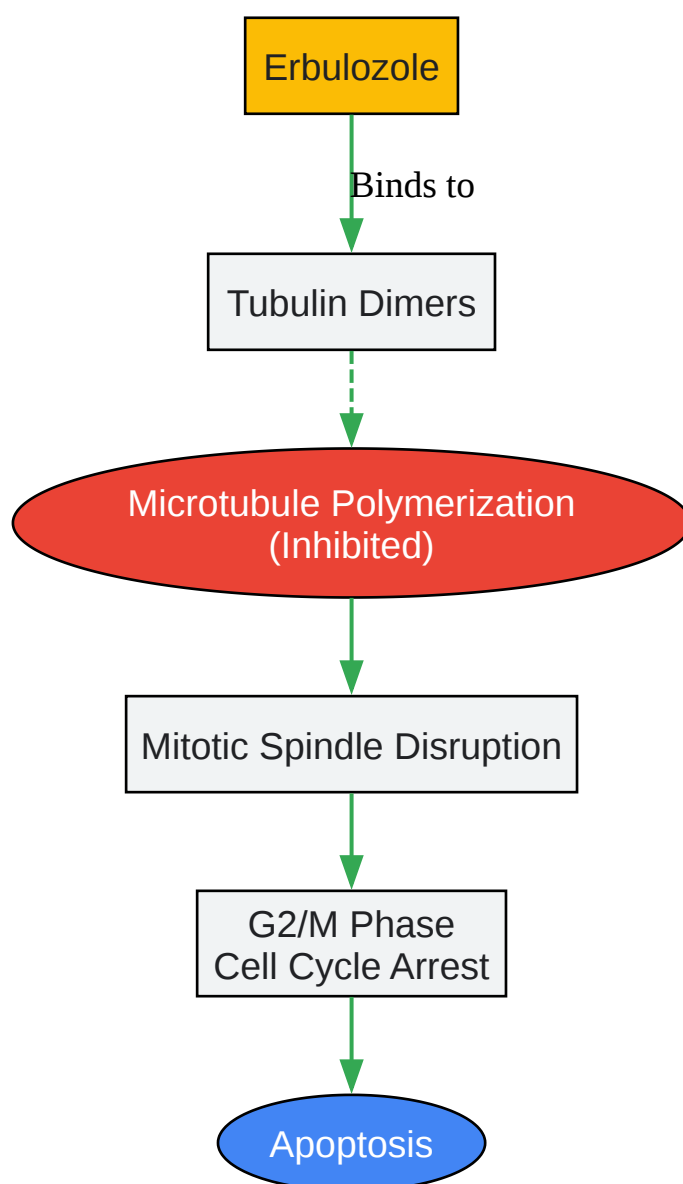
## Mechanism of Action: Tubulin Polymerization Inhibition

**Erbulozole** exerts its cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport,

and maintenance of cell shape. The primary mechanism of action is the inhibition of tubulin polymerization.[1]

## Signaling Pathway

By binding to tubulin, the protein subunit of microtubules, **Erbulozole** prevents the assembly of microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death.



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Caption: Mechanism of action of **Erbulozole**.

## Experimental Protocols

### In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

- Purified tubulin (>95% pure)
- G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl<sub>2</sub>, 0.5 mM EGTA, 1 mM GTP)
- **Erbulozole** stock solution (in DMSO)
- 96-well microplate
- Temperature-controlled spectrophotometer

Procedure:

- Prepare a solution of tubulin in G-PEM buffer on ice.
- Add varying concentrations of **Erbulozole** or vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.
- Add the tubulin solution to each well.
- Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
- Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. The absorbance is proportional to the amount of polymerized tubulin.
- Plot absorbance versus time to generate polymerization curves.
- Calculate the IC<sub>50</sub> value, which is the concentration of **Erbulozole** that inhibits tubulin polymerization by 50%.

## Cell Viability Assay (MTT Assay)

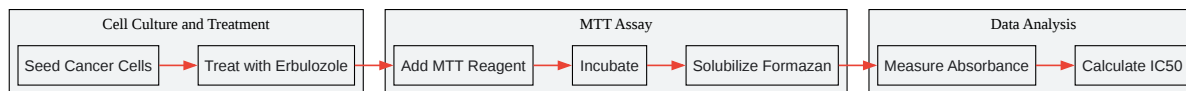
This assay determines the cytotoxic effect of **Erbulozole** on cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., MCF-7, HeLa)
- Complete cell culture medium
- **Erbulozole** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plate
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a range of concentrations of **Erbulozole** (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
- Remove the medium and add a solubilization solution to dissolve the formazan crystals.
- Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Determine the IC<sub>50</sub> value, the concentration of **Erbulozole** that reduces cell viability by 50%.



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Caption: Experimental workflow for a cell viability assay.

## Clinical Development

**Erbulozole** has undergone at least one Phase I clinical trial to evaluate its safety, tolerability, and maximum tolerated dose in patients with advanced solid tumors.[1] The study explored different dosing schedules. While the trial established a safety profile, further clinical development information is limited in publicly available resources.

## Conclusion

**Erbulozole** is a microtubule inhibitor with demonstrated antineoplastic potential. Its mechanism of action, centered on the disruption of tubulin polymerization, makes it a member of an important class of anticancer agents. While detailed synthetic procedures and extensive quantitative biological data are not widely published, the available information provides a solid foundation for understanding its chemical nature and biological activity. Further research would be beneficial to fully elucidate its therapeutic potential and to optimize its synthesis and formulation for clinical applications.

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## References

- 1. Phase I trial of erbulozole (R55104) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Erbulozole - Wikipedia [en.wikipedia.org]
- 3. GSRS [precision.fda.gov]
- To cite this document: BenchChem. [Erbulozole: A Technical Guide to its Chemical Synthesis, Structure, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671609#chemical-synthesis-and-structure-of-erbulozole]

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